[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride is a chemical compound with the CAS Number 1609400-52-3. It has a molecular formula of C8H20Cl2N2 and a molecular weight of 215.17 g/mol. This compound is primarily used in research applications due to its structural characteristics and potential biological activities. The compound is classified as an amine and is specifically a derivative of piperidine, a common structure in various pharmacological agents.
The synthesis of [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride typically involves the following methods:
The molecular structure of [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride can be described as follows:
InChI=1S/C8H18N2.2ClH/c1-7(9)8-3-5-10(2)6-4-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
JLPXSEDTCCNHBL-UHFFFAOYSA-N
CC(C1CCN(CC1)C)N.Cl.Cl
These structural details indicate the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological systems .
The reactivity of [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride can be explored through several chemical reactions:
The physical and chemical properties of [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride are essential for its application in research:
[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride finds several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: